(2-Methyl-5-nitropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5-nitropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H7BN2O4. It is a derivative of pyridine, featuring a boronic acid group attached to the 3-position of a pyridine ring substituted with a methyl group at the 2-position and a nitro group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. For example, 2-methyl-5-nitropyridine can be borylated using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst such as Pd(dppf)Cl2 in the presence of a base like potassium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar borylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to handle large volumes of reactants and to ensure consistent reaction conditions. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-nitropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amino-substituted pyridine derivatives.
Scientific Research Applications
(2-Methyl-5-nitropyridin-3-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methyl-5-nitropyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The nitro group can participate in various redox reactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(2-Methyl-5-nitrophenyl)boronic Acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(3-Pyridyl)boronic Acid: Lacks the methyl and nitro substituents, making it less sterically hindered and less electron-deficient.
Uniqueness
(2-Methyl-5-nitropyridin-3-yl)boronic acid is unique due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the pyridine ring. This combination of substituents can significantly influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H7BN2O4 |
---|---|
Molecular Weight |
181.94 g/mol |
IUPAC Name |
(2-methyl-5-nitropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c1-4-6(7(10)11)2-5(3-8-4)9(12)13/h2-3,10-11H,1H3 |
InChI Key |
BNVGYUFRPBLUJQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.